

# An In-depth Technical Guide to Zoldonrasib (RMC-9805)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Zoldonrasib |           |
| Cat. No.:            | B15607193   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **Zoldonrasib** (RMC-9805), a first-in-class, orally bioavailable, covalent inhibitor of the KRAS G12D mutation. **Zoldonrasib** represents a significant advancement in targeting RAS-addicted cancers, particularly those driven by the historically "undruggable" G12D mutation.

## **Chemical Structure and Physicochemical Properties**

**Zoldonrasib** is a complex macrocyclic peptide mimetic. Its structure is optimized for high affinity and selective covalent engagement with the target protein.

- IUPAC Name: (2S)-2-Cyclopentyl-2-[(5S)-7-{[(2R,3R)-3-cyclopropyl-1-methyl-2-aziridinyl]carbonyl}-2,7-diazaspiro[4.4]non-2-yl]-N-[(6S,8S,14S)-21-{5-(4-cyclopropyl-1-piperazinyl)-2-[(1S)-1-methoxyethyl]-3-pyridinyl}-18,18-dimethyl-9,15-dioxo-22-(2,2,2-trifluoroethyl)-5,16-dioxa-2,10,22,28-tetraazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(25),20,23,26-tetraen-8-yl]acetamide[1]
- SMILES: O=C(N1CCC[C@@H]2N1)--INVALID-LINK--OCCN3C4=CC5=C(N(CC(F)(F)F)--INVALID-LINK--OC)N=CC(N7CCN(C8CC8)CC7)=C6)=C5CC(C)
   (C)COC2=O)C=C4">C@HNC(--INVALID-LINK--C%13CCCC%13)=O[1]

Physicochemical Data



The following table summarizes the key physicochemical properties of **Zoldonrasib**.

| Property          | Value                                                   | Source       |
|-------------------|---------------------------------------------------------|--------------|
| Molecular Formula | C63H88F3N11O7                                           | INVALID-LINK |
| Molecular Weight  | 1168.44 g/mol                                           | INVALID-LINK |
| CAS Number        | 2922732-54-3                                            | INVALID-LINK |
| Appearance        | White to yellow solid                                   | INVALID-LINK |
| Predicted logP    | 7.2                                                     | INVALID-LINK |
| рКа               | Data not publicly available                             |              |
| Solubility        | Soluble in DMSO (≥ 85.58 mM)                            | INVALID-LINK |
| Storage           | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | INVALID-LINK |

## Pharmacological Properties and Mechanism of Action

**Zoldonrasib** is a highly selective inhibitor of the active, GTP-bound conformation of KRAS G12D, often referred to as KRAS(ON).

Mechanism of Action: Tri-Complex Formation

Unlike inhibitors that target the inactive state of KRAS, **Zoldonrasib** employs a novel "molecular glue" mechanism.[2] It functions by first forming a non-covalent binary complex with the intracellular chaperone protein, cyclophilin A (CypA).[2][3] This **Zoldonrasib**-CypA complex then acts as a scaffold, presenting the inhibitor to the active KRAS G12D protein. This creates a stable, high-affinity ternary complex (tri-complex), which facilitates the covalent and irreversible binding of **Zoldonrasib** to the mutant aspartate residue at position 12.[2][3] This covalent modification locks KRAS G12D in an inactive state, preventing downstream signaling. [3]





Click to download full resolution via product page

**Zoldonrasib**'s tri-complex mechanism of action.

In Vitro Activity

**Zoldonrasib** demonstrates potent and selective activity in KRAS G12D mutant cancer cell lines.



| Assay Type                    | Cell Line            | Parameter     | Value                               | Source       |
|-------------------------------|----------------------|---------------|-------------------------------------|--------------|
| RAS Pathway<br>Inhibition     | AsPC-1 (PDAC)        | pERK EC50     | 23 nM                               | INVALID-LINK |
| Cell Viability                | AsPC-1 (PDAC)        | CTG EC50      | 17 nM                               | INVALID-LINK |
| Covalent<br>Modification Rate | Biochemical<br>Assay | k_inact/K_I   | 102 M <sup>-1</sup> s <sup>-1</sup> | INVALID-LINK |
| Cytokine<br>Modulation        | eCT26 (CRC)          | Concentration | 100 nM                              | INVALID-LINK |

## **Preclinical and Clinical Development**

**KRAS Signaling Pathway** 

The KRAS protein is a critical node in cell signaling. When activated by upstream signals (e.g., from EGFR), it triggers multiple downstream pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. The G12D mutation leads to constitutive activation of these pathways. **Zoldonrasib**'s inhibition of KRAS G12D effectively shuts down this oncogenic signaling.





Click to download full resolution via product page

Simplified KRAS signaling pathway and **Zoldonrasib**'s point of inhibition.



#### In Vivo Studies

In preclinical xenograft models of KRAS G12D-mutated cancers, orally administered **Zoldonrasib** (100 mg/kg, daily) demonstrated significant antitumor activity, including tumor regressions.[4] Studies also showed that **Zoldonrasib** modulates the tumor microenvironment by decreasing myeloid-derived suppressor cells (MDSCs) and increasing cytotoxic T cells, suggesting a potential synergy with immunotherapies.[4]

#### **Clinical Trials**

**Zoldonrasib** is being evaluated in the multicenter, open-label Phase 1/2 clinical trial RMC-9805-001 (NCT06040541) for patients with advanced solid tumors harboring a KRAS G12D mutation.

Clinical Efficacy (Phase 1 Data)

| Indication                               | Dose       | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Source       |
|------------------------------------------|------------|-------------------------------------|----------------------------------|--------------|
| Non-Small Cell<br>Lung Cancer<br>(NSCLC) | 1200 mg QD | 61% (11/18<br>patients)             | 89% (16/18<br>patients)          | INVALID-LINK |
| Pancreatic Ductal Adenocarcinoma (PDAC)  | 1200 mg QD | 30%                                 | 80%                              | INVALID-LINK |

Safety and Tolerability (Phase 1 Data)

**Zoldonrasib** has been generally well-tolerated. The recommended Phase 2 dose (RP2D) was established at 1200 mg once daily (QD).



| Adverse Event (Any Grade) | Frequency (at 1200 mg QD) |
|---------------------------|---------------------------|
| Nausea                    | 27-39%                    |
| Diarrhea                  | 20-24%                    |
| Vomiting                  | 15-18%                    |
| Rash                      | 10-12%                    |

Most treatment-related adverse events were Grade 1 or 2. Grade 3 events were infrequent, and no Grade 4 or 5 events were observed.

## **Experimental Protocols & Methodologies**

Preclinical Evaluation Workflow

The preclinical assessment of a targeted inhibitor like **Zoldonrasib** follows a structured workflow to establish potency, selectivity, and in vivo efficacy.





Click to download full resolution via product page

A general workflow for the preclinical evaluation of **Zoldonrasib**.



Protocol 1: Cell Viability Assay (CTG/MTT)

This protocol assesses the effect of **Zoldonrasib** on the viability of KRAS G12D-mutant cancer cells.

- Cell Seeding: Plate KRAS G12D-mutant cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates at a density of 3,000-5,000 cells/well. Allow cells to adhere for 24 hours.
- Compound Preparation: Prepare a serial dilution of Zoldonrasib in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
- Treatment: Replace the medium in the wells with the prepared Zoldonrasib dilutions.
   Include vehicle control (DMSO) and no-cell (media only) wells.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
- Viability Measurement:
  - For CellTiter-Glo (CTG): Add CTG reagent to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
  - For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.
- Data Analysis: Normalize the data to the vehicle control and plot the percentage of viability against the log-transformed drug concentration. Calculate the EC₅₀ value using non-linear regression analysis.

Protocol 2: Western Blot for RAS Pathway Inhibition

This protocol measures the inhibition of downstream KRAS signaling (pERK).

- Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with varying concentrations of **Zoldonrasib** for a specified time (e.g., 2, 6, or 24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-30 μg) in Laemmli buffer and separate them on a 4-12% SDS-polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- · Immunoblotting:
  - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
  - Incubate the membrane overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and the loading control to determine the dose-dependent inhibition.

Protocol 3: Formulation for In Vivo Oral Administration

This protocol describes the preparation of **Zoldonrasib** for oral gavage in animal studies.

- Vehicle Preparation: Prepare a vehicle solution consisting of 10% DMSO, 40% PEG300, 5%
   Tween-80, and 45% Saline.
- Dissolution:
  - Weigh the required amount of **Zoldonrasib** powder.
  - Add the 10% DMSO component first and vortex to dissolve the compound.



- Sequentially add the 40% PEG300, 5% Tween-80, and 45% Saline, mixing thoroughly after each addition.
- Final Formulation: The final solution should be clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. A typical final concentration for dosing is ≥ 2.5 mg/mL.[4]

### **Synthesis**

The chemical synthesis of **Zoldonrasib** is a multi-step process involving the assembly of complex peptide-like fragments and macrocyclization. The detailed synthetic route is proprietary but is described in patent literature, such as WO2023060253A1. The synthesis generally involves the preparation of key building blocks, including the aziridine warhead, the spirocyclic core, and the macrocyclic backbone, followed by their sequential coupling and final cyclization.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Zoldonrasib Wikipedia [en.wikipedia.org]
- 2. drughunter.com [drughunter.com]
- 3. Evolution of structure-guided drug design strategies targeting mutations in codon 12 of KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Zoldonrasib (RMC-9805)]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15607193#zoldonrasib-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com